Cis vs Trans Diastereoselectivity in Fluorinated Tetrahydropyran Formation Favors the cis Isomer Exclusively
In a study on Prins cyclization for the synthesis of 4-fluorinated tetrahydropyrans, the reaction in ionic liquid hydrogen fluoride salts afforded the corresponding products with a high stereoselectivity, yielding the cis form exclusively [1]. This establishes a synthetic bias for the cis configuration when fluorine is introduced at the 4-position of a tetrahydropyran ring via this method, indicating that cis-3-fluoro intermediates are the primary accessible products from direct fluorocyclization strategies, while the trans isomer requires alternative synthetic routes.
| Evidence Dimension | Diastereoselectivity of 4-fluorotetrahydropyran formation |
|---|---|
| Target Compound Data | cis form exclusively (qualitative high selectivity) |
| Comparator Or Baseline | trans-4-fluorotetrahydropyran (not observed as a product under these conditions) |
| Quantified Difference | Exclusive cis selectivity vs. no trans product detected |
| Conditions | Prins cyclization of homoallylic alcohols with aldehydes in ionic liquid HF salt (Et4NF·5HF) |
Why This Matters
For procurement, this means the cis-mesylate is the natural intermediate from a major synthetic route, and sourcing the alternative trans isomer would require a separate, potentially more complex and costly synthesis, directly impacting project timelines and budget.
- [1] Kishi, Y., Inagi, S., & Fuchigami, T. (2008). Prins Cyclization in Ionic Liquid Hydrogen Fluoride Salts: Facile and Highly Efficient Synthesis of 4-Fluorinated Tetrahydropyrans, Thiacyclohexanes, and Piperidines. European Journal of Organic Chemistry, 2009(4), 527-534. View Source
